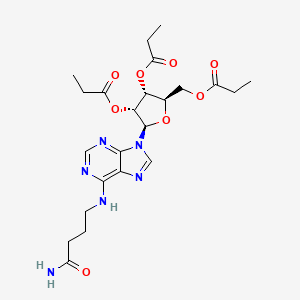
Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGR-540 is a prodrug of AGR-529. AGR-540 has been shown to return plasma triglyceride concentrations to normal levels in mouse models. This effect may be attributed to an interaction of the molecule with A1 purinergic receptors of adipose tissue.
Aplicaciones Científicas De Investigación
A2A Adenosine Receptor Agonists and Therapeutic Applications
Adenosine, through its A2A receptors, mediates crucial biological processes such as vasodilation, inflammation, and various central nervous system (CNS) disorders. The A2A receptors are expressed in many tissues, including the lung, liver, heart, and various cardiovascular and immune cells. Scientific research highlights the development of A2A receptor agonists, showing their potential therapeutic applications in treating diseases like inflammation, asthma, myocardial perfusion imaging, sepsis, and wound healing. Despite some clinical trial failures due to side effects, certain A2A receptor agonists have been approved for cardiac ischemia-reperfusion injury and anemia, marking a milestone for further development of new and selective A2A ligands for broader therapeutic applications (Guerrero, 2018).
Adenosine in Mood and Anxiety Disorders
Adenosine receptors, particularly A1 and A2A subtypes, play a significant role in mood and anxiety disorders. Activation of A2A receptors correlates with increased depression-like symptoms, whereas A1 receptor signaling can induce rapid antidepressant effects. Treatments such as sleep deprivation and electroconvulsive therapy, which have therapeutic effects on depression, are mediated through A1 receptor activation or up-regulation. A1 receptors might also contribute to the antidepressant effects of specific treatments like transcranial direct current stimulation and deep brain stimulation. Interestingly, caffeine, an antagonist of adenosine receptors, generally induces anxiogenic effects, indicating a crucial role of adenosine receptors, especially A2A receptors, in the pathophysiology of anxiety disorders (Calker et al., 2019).
Adenosine A2A Receptors in Human Circulating Blood Elements
Adenosine A2A receptors are notably present in various peripheral tissues and human circulating blood elements like platelets, lymphocytes, and neutrophils. Research has extensively studied the affinity and potency of typical adenosine receptor ligands in these cells, showing a single class of binding sites with nanomolar range affinity and Bmax values. These findings suggest that adenosine A2A receptors, through their ubiquitous presence and ligand interactions, have significant potential in therapeutic applications related to the immune system and inflammation (Varani et al., 1998).
Propiedades
Número CAS |
104124-23-4 |
|---|---|
Nombre del producto |
Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate |
Fórmula molecular |
C23H32N6O8 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-[6-[(4-amino-4-oxobutyl)amino]purin-9-yl]-3,4-di(propanoyloxy)oxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C23H32N6O8/c1-4-15(31)34-10-13-19(36-16(32)5-2)20(37-17(33)6-3)23(35-13)29-12-28-18-21(26-11-27-22(18)29)25-9-7-8-14(24)30/h11-13,19-20,23H,4-10H2,1-3H3,(H2,24,30)(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |
Clave InChI |
YDAFJDAEPUHFIH-HYYMDVBZSA-N |
SMILES isomérico |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
SMILES |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
SMILES canónico |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(carboxamido-3-propylamino)-6-(tripropionyl)-2',3',5'-beta-(D-ribosyl)-9-purine Agr 540 Agr-540 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



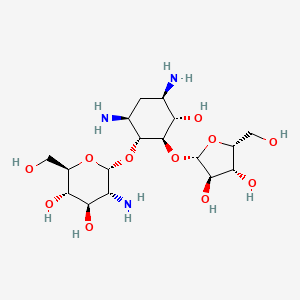

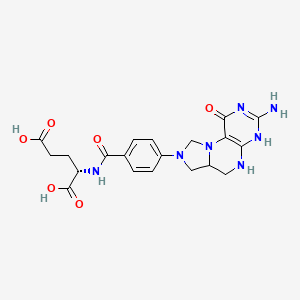
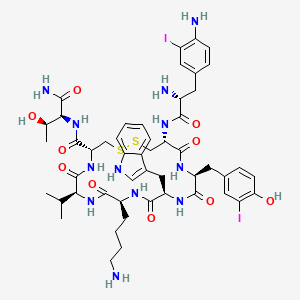
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
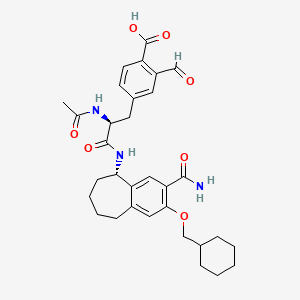
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)

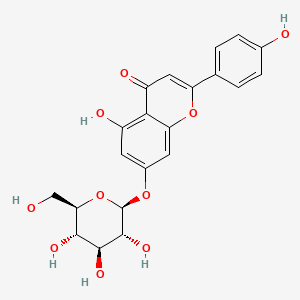
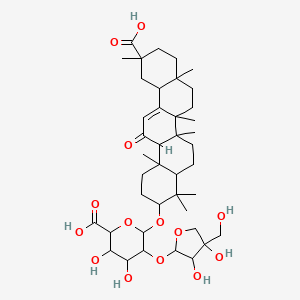
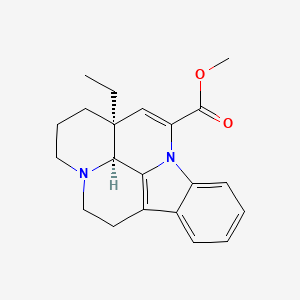

![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)
![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)